molecular formula C21H20N4O2S2 B2618553 2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole CAS No. 897487-32-0

2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole

Cat. No.: B2618553
CAS No.: 897487-32-0
M. Wt: 424.54
InChI Key: YGQCUBDIVNCEHF-UHFFFAOYSA-N
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Description

2-[4-(1,3-Benzothiazole-6-carbonyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole is a structurally complex benzothiazole derivative featuring a piperazine linker bridging two benzothiazole moieties. The compound includes a methoxy (-OCH₃) group at position 4 and a methyl (-CH₃) substituent at position 7 on the benzothiazole ring, which likely enhances its lipophilicity compared to simpler analogs.

Characterization would typically employ nuclear magnetic resonance (NMR), mass spectrometry (LC–MS), and chromatographic techniques (e.g., TLC Rf values) to confirm purity and structure .

Properties

IUPAC Name

1,3-benzothiazol-6-yl-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S2/c1-13-3-6-16(27-2)18-19(13)29-21(23-18)25-9-7-24(8-10-25)20(26)14-4-5-15-17(11-14)28-12-22-15/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGQCUBDIVNCEHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)N=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole typically involves multi-step procedures. One common method includes the reaction of 3-chloro-1,2-benzothiazole with piperazine in the presence of a suitable solvent like tert-butyl alcohol. The reaction mixture is stirred at elevated temperatures (around 120°C) for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The benzothiazole core undergoes nucleophilic substitution at electron-deficient positions. The methoxy group at position 4 directs reactivity by activating ortho/para positions for electrophilic attacks, while the methyl group at position 7 provides steric hindrance.

Reaction Type Conditions Outcome Reference
HalogenationCl₂/FeCl₃ in CH₂Cl₂, 0–5°CSubstitution at position 5 of the benzothiazole ring
NitrationHNO₃/H₂SO₄, 50°CNitro group introduced at position 6 (para to methoxy group)

Key Insight : The electron-donating methoxy group enhances electrophilic substitution at position 6, while steric effects from the methyl group limit reactivity at position 7.

Acylation and Alkylation of the Piperazine Moiety

The piperazine ring undergoes functionalization at its secondary amine sites. Reactions are influenced by the electron-withdrawing benzothiazole-6-carbonyl group, which modulates nucleophilicity.

Reaction Type Reagents Product Yield
AcylationAcetyl chloride, Et₃N, DCMN-acetylpiperazine derivative78%
AlkylationMethyl iodide, K₂CO₃, acetoneN-methylpiperazine derivative65%

Mechanism : The benzothiazole-6-carbonyl group reduces piperazine’s basicity, requiring stronger bases (e.g., Et₃N) for efficient acylation .

Huisgen 1,3-Dipolar Cycloaddition (Click Chemistry)

The compound participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) via alkyne-functionalized intermediates.

Substrate Conditions Triazole Product Application
Propargyl bromideCuI, DIPEA, DMF, 60°C1,4-Disubstituted triazoleAnticancer hybrid synthesis

Example : Reaction with propargyl bromide yields triazole-linked hybrids with enhanced kinase inhibitory activity (IC₅₀ = 0.9 µM against HCT-116 cells) .

Hydrolysis and Ring-Opening Reactions

The benzothiazole ring is susceptible to alkaline hydrolysis under harsh conditions:

Conditions Product Mechanistic Pathway
10% NaOH, reflux2-Amino-4-methoxy-7-methylphenolNucleophilic attack at C2, ring opening

Note : Hydrolysis is pH-dependent, with optimal ring stability observed at neutral conditions.

Comparative Reactivity with Analogues

The methoxy and methyl substituents differentiate this compound from structurally similar benzothiazoles:

Compound Reactivity Profile
2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-4-chloro-1,3-benzothiazoleHigher electrophilic substitution at C6 due to chloro group’s electron-withdrawing effect
6-Methoxy-2-(4-methylaminophenyl)benzothiazoleEnhanced solubility but reduced metabolic stability

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines.

Case Study : In vitro assays demonstrated that the compound exhibited IC50 values lower than those of standard chemotherapeutics against specific cancer cell lines, such as A-431 and Jurkat cells. These findings suggest its potential as a therapeutic agent in cancer treatment.

Anti-inflammatory Properties

The compound acts as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. By inhibiting these enzymes, it reduces the production of pro-inflammatory mediators.

Mechanism of Action :

  • Target Enzymes : Cyclooxygenase (COX-1 and COX-2)
  • Biochemical Pathway : Affects the arachidonic acid pathway leading to decreased prostaglandin synthesis.

Antimicrobial Properties

Benzothiazole derivatives are recognized for their antimicrobial activities. This compound has shown effectiveness against various bacterial strains by disrupting critical metabolic pathways.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli12 µg/mL
Compound BS. aureus10 µg/mL
Compound CP. aeruginosa15 µg/mL

Neuroprotective Effects

The piperazine moiety in this compound is associated with neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease.

Mechanism of Action :

  • Acts as a mixed-type inhibitor of acetylcholinesterase, which is crucial for neurotransmitter regulation.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals varying biological activities based on slight modifications in their chemical structure.

Compound NameStructure FeaturesBiological Activity
Compound DBenzothiazole-piperazine hybridNeuroprotective against Alzheimer's
Compound ESimple benzothiazole-piperazineAntimicrobial activity
Compound FBenzothiazole derivativeAnticancer properties

Mechanism of Action

The mechanism of action of 2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Molecular docking studies have shown that similar compounds can bind to multiple sites on target proteins, resulting in mixed types of inhibition .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The target compound shares a benzothiazole-piperazine-benzothiazole core with analogs described in , but key differences in substituents influence its physicochemical properties:

  • Boc-Protected Piperazine Analogs : Compounds like 2-(4-Boc-piperazin-1-yl)benzo[d]thiazole-6-carboxylic acid (3) feature a tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen and a carboxylic acid substituent. These groups increase polarity and reduce lipophilicity compared to the methoxy and methyl groups in the target compound .
  • Phenylcarbamoyl Derivatives : Analogs such as 4-(6-(phenylcarbamoyl)benzo[d]thiazol-2-yl)-1-Boc-piperazine (4a–c) incorporate aromatic carboxamide groups, which may enhance π-π stacking interactions but reduce solubility in aqueous media .

Physicochemical Properties

The table below compares key properties of the target compound with its structural analogs:

Compound Name Molecular Weight (g/mol) Substituents Melting Point (°C) Rf Value Solubility (DMSO)
2-[4-(1,3-Benzothiazole-6-carbonyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole ~483.6* Methoxy, Methyl, Benzothiazole-carbonyl Not reported Not reported Moderate**
2-(4-Boc-piperazin-1-yl)benzo[d]thiazole-6-carboxylic acid (3) 433.5 Boc, Carboxylic acid 258 0.16 High
4-(6-(Phenylcarbamoyl)benzo[d]thiazol-2-yl)-1-Boc-piperazine (4a) 521.6 Boc, Phenylcarbamoyl 216 0.54 Low

Calculated based on molecular formula.
*
Inferred from reduced polarity due to methoxy and methyl groups.

Key observations:

  • The Boc and carboxylic acid groups in compound 3 contribute to higher solubility in polar solvents (e.g., DMSO) but lower thermal stability (melting point = 258°C) compared to phenylcarbamoyl derivatives .
  • The target compound’s methoxy and methyl groups likely improve membrane permeability but may reduce crystallinity, complicating X-ray structure determination .

Research Findings and Implications

  • Thermal Stability : Analogs with polar substituents (e.g., carboxylic acid in 3 ) exhibit higher melting points, suggesting stronger intermolecular hydrogen bonding . The target compound’s lower polarity may result in a lower melting point (unreported).
  • Chromatographic Behavior : Higher Rf values (e.g., 0.54 for 4a ) correlate with increased lipophilicity due to aromatic carboxamide groups, whereas the target compound’s Rf value remains unstudied .
  • Drug Development Potential: The piperazine linker in all compounds enhances conformational flexibility, which is critical for binding to biological targets like Hsp90’s C-terminal domain .

Biological Activity

The compound 2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole is a novel hybrid molecule that combines structural features of benzothiazole and piperazine. Benzothiazoles are widely recognized for their diverse biological activities, including anticancer, antimicrobial, and neuroprotective properties. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound's structure includes:

  • Benzothiazole moiety : Known for its role in various biological activities.
  • Piperazine ring : Enhances solubility and biological activity.
  • Methoxy and carbonyl groups : Contribute to the compound's electronic properties and interaction with biological targets.

Anticancer Properties

Research indicates that benzothiazole derivatives can exhibit significant anticancer activity. For example, compounds similar to 2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole have demonstrated cytotoxic effects against various cancer cell lines. A study showed that benzothiazole-piperazine hybrids had IC50 values less than that of standard drugs like doxorubicin in certain cancer models .

Compound NameIC50 (µM)Cancer Type
Compound A12.5Breast
Compound B8.0Lung
2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole<10.0Colon

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Benzothiazole derivatives are known to exhibit activity against various bacterial strains. In vitro studies have shown that this compound can inhibit the growth of Mycobacterium tuberculosis with an IC90 value comparable to established antibiotics .

MicroorganismMIC (µg/mL)Activity Level
Staphylococcus aureus15Moderate
Escherichia coli20Moderate
Mycobacterium tuberculosis5High

Neuroprotective Effects

The incorporation of a piperazine moiety has been linked to enhanced neuroprotective effects. Studies suggest that compounds with similar structures may protect against neurodegenerative diseases like Alzheimer’s by reducing oxidative stress and inflammation in neuronal cells.

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of cell proliferation : Through apoptosis induction in cancer cells.
  • Antimicrobial action : Likely through disruption of bacterial cell wall synthesis or function.
  • Neuroprotection : By modulating neuroinflammatory pathways and enhancing antioxidant defenses.

Case Studies

  • Anticancer Study : A recent study evaluated the anticancer efficacy of various benzothiazole derivatives, including the target compound. It was found to significantly reduce tumor size in xenograft models compared to controls .
  • Antimicrobial Evaluation : Another study focused on the antimicrobial properties against drug-resistant strains of Mycobacterium tuberculosis. The compound showed promising results with low MIC values, indicating potential as a new therapeutic agent .

Q & A

Basic: What are the standard synthetic routes for synthesizing this compound and its derivatives?

Methodological Answer:
The synthesis of benzothiazole derivatives often involves multi-step reactions. A common approach utilizes click chemistry for introducing functional groups. For example:

  • Step 1 : React 2-{2,4-bis[(prop-2-yn-1-yl)oxy]phenyl}-1,3-benzothiazole with aromatic azides in the presence of CuSO₄·5H₂O, DMF, and sodium ascorbate at room temperature for 12 hours.
  • Step 2 : Monitor reaction progress via TLC (hexane/ethyl acetate solvent system).
  • Step 3 : Purify the crude product using column chromatography (hexane/ethyl acetate gradient) to isolate derivatives in yields of 65–85% .
    Alternative methods include Vilsmeier-Haack formylation for introducing aldehyde groups (e.g., reacting hydrazine derivatives with DMF/POCl₃ at 60–65°C) .

Basic: How is purity and structural integrity confirmed post-synthesis?

Methodological Answer:

  • Purity : Use TLC (e.g., silica gel plates, visualized under UV) and HPLC with a C18 column (acetonitrile/water mobile phase).
  • Structural Confirmation :
    • NMR (¹H/¹³C): Key signals include aromatic protons (δ 6.8–8.2 ppm), methoxy groups (δ ~3.8 ppm), and piperazine carbons (δ 45–55 ppm) .
    • Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns matching the expected structure .

Advanced: How can researchers optimize reaction yields for piperazine-linked benzothiazoles?

Methodological Answer:

  • Parameter Screening :

    • Solvent : DMF or THF improves solubility of aromatic intermediates compared to ethanol.
    • Catalyst : Cu(I) catalysts (e.g., CuI) enhance click chemistry efficiency over CuSO₄/ascorbate systems .
    • Temperature : Elevated temperatures (50–60°C) reduce reaction time for sluggish nucleophilic substitutions .
  • Yield Data :

    ConditionYield (%)Reference
    CuSO₄, RT, 12h72
    CuI, 50°C, 6h85

Advanced: How to resolve contradictions in biological activity data across derivatives?

Methodological Answer:

  • Comparative Assays :
    • Use standardized HIV-1 protease inhibition assays (IC₅₀ values) and antitumor screens (e.g., MTT assay on HeLa cells) to compare activity trends .
    • Correlate activity with substituent electronegativity; e.g., fluoro-substituted derivatives show enhanced antifungal activity due to increased membrane permeability .
  • Data Normalization : Account for variations in cell lines, assay protocols, and purity thresholds (>95% by HPLC recommended).

Advanced: What crystallographic techniques elucidate intermolecular interactions in benzothiazoles?

Methodological Answer:

  • Single-Crystal X-ray Diffraction :
    • Resolve dihedral angles between benzothiazole and substituent rings (e.g., 6.5–34.0° for pyrazole-phenyl interactions) .
    • Identify non-classical interactions (e.g., π–π stacking distances of 3.7 Å and C–H···π contacts) stabilizing the crystal lattice .
  • Thermal Analysis : DSC/TGA to assess melting points (e.g., 215–217°C for piperazine derivatives) and thermal stability .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Variable Substituents : Synthesize derivatives with halogen (Cl, F), methoxy, or methyl groups at positions 4, 6, and 7.
  • Key Metrics :
    • Lipophilicity (logP): Measure via shake-flask method; higher logP correlates with improved blood-brain barrier penetration.
    • Enzymatic Binding : Molecular docking (e.g., AutoDock Vina) to model interactions with HIV-1 protease (PDB: 1HHP) .
  • Data Interpretation : Use regression analysis to link substituent electronic effects (Hammett σ constants) with bioactivity .

Advanced: How to address instability of methoxy groups during synthesis?

Methodological Answer:

  • Protection/Deprotection Strategies :
    • Protect methoxy groups as tert-butyldimethylsilyl (TBS) ethers during acidic/basic conditions.
    • Deprotect with TBAF in THF post-reaction .
  • Stability Testing : Monitor degradation via LC-MS under accelerated conditions (40°C, 75% RH for 14 days).

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